molecular formula C14H13FO3 B6374303 5-(3,5-Dimethoxyphenyl)-2-fluorophenol CAS No. 1261918-39-1

5-(3,5-Dimethoxyphenyl)-2-fluorophenol

Cat. No.: B6374303
CAS No.: 1261918-39-1
M. Wt: 248.25 g/mol
InChI Key: DNPOVCYVXJOEGP-UHFFFAOYSA-N
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Description

5-(3,5-Dimethoxyphenyl)-2-fluorophenol is a fluorinated phenolic compound featuring a 3,5-dimethoxyphenyl substituent on the phenol ring and a fluorine atom at the ortho position. The dimethoxy groups contribute to lipophilicity and steric bulk, while the fluorine atom enhances electronegativity and may influence binding interactions. The phenol moiety provides acidity (pKa ~9–10), enabling hydrogen bonding and solubility modulation.

Properties

IUPAC Name

5-(3,5-dimethoxyphenyl)-2-fluorophenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13FO3/c1-17-11-5-10(6-12(8-11)18-2)9-3-4-13(15)14(16)7-9/h3-8,16H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNPOVCYVXJOEGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)C2=CC(=C(C=C2)F)O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13FO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10684390
Record name 4-Fluoro-3',5'-dimethoxy[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10684390
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261918-39-1
Record name 4-Fluoro-3',5'-dimethoxy[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10684390
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3,5-Dimethoxyphenyl)-2-fluorophenol typically involves the following steps:

    Starting Material: The synthesis begins with 3,5-dimethoxyphenol as the starting material.

    Fluorination: The introduction of the fluorine atom is achieved through a fluorination reaction. This can be done using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions.

    Reaction Conditions: The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, at temperatures ranging from room temperature to reflux conditions, depending on the reactivity of the fluorinating agent.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

5-(3,5-Dimethoxyphenyl)-2-fluorophenol undergoes various chemical reactions, including:

    Oxidation: The phenolic group can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The compound can be reduced to remove the fluorine atom or to modify the methoxy groups.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce various substituted phenols.

Scientific Research Applications

5-(3,5-Dimethoxyphenyl)-2-fluorophenol has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 5-(3,5-Dimethoxyphenyl)-2-fluorophenol involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Molecular Targets: Binding to enzymes or receptors, altering their activity.

    Pathways: Modulating signaling pathways involved in cell growth, apoptosis, or immune response.

Comparison with Similar Compounds

5-(3,5-Difluorophenyl)-2-methoxyphenol (CAS 918629-67-1)

Key Differences :

  • Substituents : Replaces the 3,5-dimethoxy groups with 3,5-difluoro substituents and substitutes the ortho-fluorine with a methoxy group.
  • Electronic Effects : Fluorine’s electron-withdrawing nature reduces electron density on the aryl ring compared to the electron-donating methoxy groups in the target compound.
  • Physicochemical Properties: Higher lipophilicity (logP ~2.5) due to fluorine’s hydrophobicity. Reduced acidity (pKa ~10.1) compared to the target compound’s phenol group.

Functional Implications :

  • The difluorophenyl group may enhance membrane permeability but reduce metabolic stability compared to dimethoxy analogs.
  • Methoxy at the ortho position diminishes hydrogen-bonding capacity relative to fluorine .

2-(3,5-Dimethoxyphenyl)-5-phenyl-1,3,4-oxadiazole

Key Differences :

  • Core Structure: Oxadiazole heterocycle vs. phenol.
  • Substituents : Retains the 3,5-dimethoxyphenyl group but lacks fluorine.

Functional Implications :

  • The oxadiazole ring enables π-π stacking and dipole interactions, which are critical in enzyme inhibition (e.g., squalene synthase or lanosterol-14α demethylase).
  • Absence of fluorine reduces electronegativity but improves thermal stability in materials applications .

Pyrazoline-1-carbothioamide-24 ()

Structure : 3-(Isoxazol-5-yl)-5-(3,5-dimethoxyphenyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide.
Key Differences :

  • Core Structure : Pyrazoline ring fused with a thiazole group.
  • Substituents : Shares the 3,5-dimethoxyphenyl group but includes a carbothioamide functional group.

Functional Implications :

  • Demonstrated potent antimycobacterial activity (MIC <1 µg/mL for compound 24a).
  • The pyrazoline-thiazole hybrid structure enhances binding to mycobacterial enzymes, whereas the target compound’s phenol group may offer distinct hydrogen-bonding interactions .

3-(3,5-Dimethoxyphenyl)-3-oxo-propionic acid methyl ester (PI-23318)

Key Differences :

  • Functional Groups: Methyl ester and ketone groups vs. phenol and fluorine.

Functional Implications :

  • Serves as a synthetic intermediate for β-keto esters.
  • The ester group increases hydrophobicity (logP ~3.0) but reduces reactivity compared to phenolic hydroxyl groups .

Data Tables

Table 1: Structural and Functional Comparison

Compound Name Core Structure Key Substituents Molecular Formula Notable Properties/Activities
5-(3,5-Dimethoxyphenyl)-2-fluorophenol Phenol 3,5-Dimethoxy, 2-F C₁₄H₁₃FO₃ High acidity, moderate lipophilicity
5-(3,5-Difluorophenyl)-2-methoxyphenol Phenol 3,5-Difluoro, 2-OCH₃ C₁₃H₁₀F₂O₂ Enhanced membrane permeability
2-(3,5-Dimethoxyphenyl)-5-phenyl-1,3,4-oxadiazole Oxadiazole 3,5-Dimethoxy, Phenyl C₁₆H₁₄N₂O₃ Enzyme inhibition potential
Pyrazoline-1-carbothioamide-24 Pyrazoline 3,5-Dimethoxy, Isoxazolyl C₁₉H₁₉N₃O₃S Antimycobacterial (MIC <1 µg/mL)

Table 2: Predicted Physicochemical Properties

Compound Name Molecular Weight logP Water Solubility (mg/mL) pKa
This compound 248.25 ~2.8 ~0.15 ~9.5
5-(3,5-Difluorophenyl)-2-methoxyphenol 252.21 ~2.5 ~0.20 ~10.1
2-(3,5-Dimethoxyphenyl)-5-phenyl-1,3,4-oxadiazole 282.29 ~3.2 ~0.10 N/A
Pyrazoline-1-carbothioamide-24 381.43 ~2.0 ~0.05 ~8.9

Research Findings and Implications

  • Antimicrobial Activity : Pyrazoline derivatives with 3,5-dimethoxyphenyl groups (e.g., compound 24a) show potent antimycobacterial activity, suggesting that fluorine substitution in the target compound could further optimize binding to hydrophobic enzyme pockets .
  • Synthetic Utility: Carboxylic acid derivatives () highlight the versatility of dimethoxyphenyl groups in constructing bioactive scaffolds, though the target compound’s phenol group may limit esterification pathways .

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